

Navigating the Target Landscape of Azaspiro[4.5]decane Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1327047

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A comprehensive cross-reactivity profile for **8-Oxa-2-azaspiro[4.5]decane** derivatives remains largely uncharted in publicly available scientific literature. Extensive searches for dedicated studies screening this specific scaffold against a broad panel of biological targets did not yield specific results. However, the broader class of azaspiro[4.5]decane derivatives, featuring varied heteroatom substitutions, has been the subject of numerous investigations, revealing a diverse range of biological activities and target selectivities. This guide provides a comparative overview of the pharmacological profiles of several distinct azaspiro[4.5]decane-based scaffolds, offering insights into their therapeutic potential and cross-reactivity with other biological targets, supported by available experimental data.

The azaspiro[4.5]decane core structure is a recognized privileged scaffold in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can enhance target affinity and selectivity.^[1] Modifications to this core, particularly the introduction and positioning of oxygen and additional nitrogen atoms, give rise to a variety of derivatives with distinct pharmacological properties. These derivatives have been explored for their potential in treating conditions ranging from central nervous system disorders to inflammatory diseases and cancer.^[1]

Comparative Analysis of Azaspiro[4.5]decane Scaffolds

The following sections detail the known biological targets and selectivity profiles for different classes of azaspiro[4.5]decane derivatives, based on published research.

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxo-8-azaspiro[4.5]decane have been primarily investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.

A study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for σ_1 receptors, with moderate selectivity over σ_2 receptors.^[2] Similarly, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxo-8-azaspiro[4.5]decane (Compound 5a) was found to have a high affinity for σ_1 receptors and notable selectivity against both σ_2 receptors and the vesicular acetylcholine transporter.^[3]

Compound Class	Derivative Example	Primary Target	Ki (nM)	Selectivity (Fold)	Reference
1-Oxa-8-azaspiro[4.5]decane	-	σ_1 Receptor	0.61 – 12.0	2 – 44 (vs. σ_2)	^[2]
1,4-Dioxo-8-azaspiro[4.5]decane	Compound 5a	σ_1 Receptor	5.4 \pm 0.4	30 (vs. σ_2), 1404 (vs. VAcHT)	^[3]

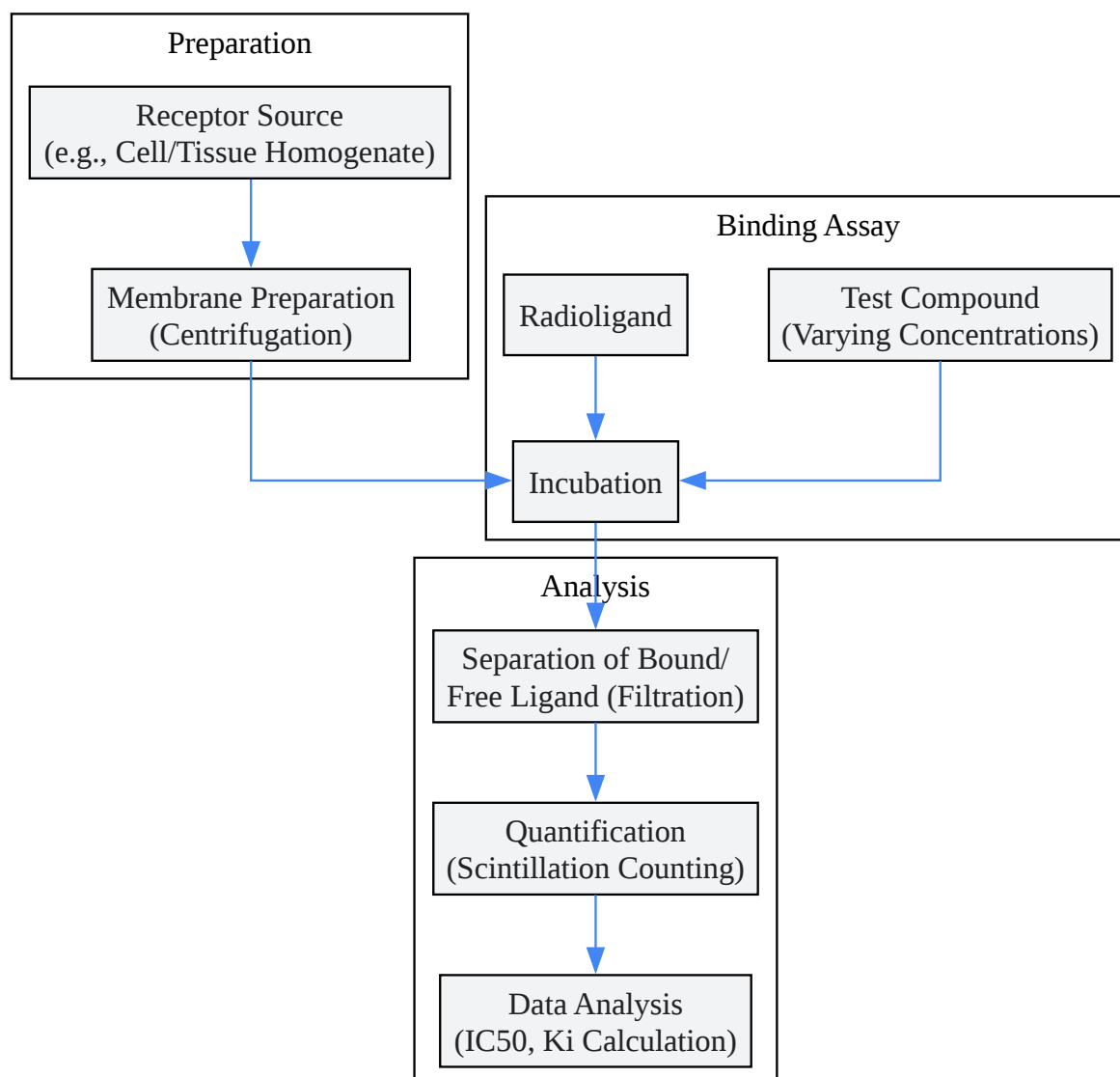
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The binding affinities of the spirocyclic compounds for σ_1 and σ_2 receptors are typically determined through competitive radioligand binding assays. The general protocol involves:

- **Membrane Preparation:** Homogenates of cells or tissues expressing the target receptors are prepared and centrifuged to isolate the membrane fraction.
- **Incubation:** The membranes are incubated with a specific radioligand (e.g., [3 H]-(+)-pentazocine for σ_1 receptors, [3 H]-DTG for σ_2 receptors) and varying concentrations of the unlabeled test compound.

- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC_{50} values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The K_i values are then calculated using the Cheng-Prusoff equation.

Below is a generalized workflow for such an assay.



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Workflow for Radioligand Binding Assay.

Derivatives of 1,3,8-triazaspiro[4.5]decane have shown activity at two distinct target classes: opioid receptors and the mitochondrial permeability transition pore (mPTP).

One study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ -opioid receptor (DOR) selective agonists. The most potent of these compounds demonstrated

selectivity for DOR over a panel of 167 other G-protein coupled receptors (GPCRs).[4][5]

Compound Class	Primary Target	Ki (nM)	Selectivity	Reference
1,3,8-Triazaspiro[4.5]decane-2,4-dione	δ -Opioid Receptor	Submicromolar	Selective over 167 GPCRs	[4][5]

In a different therapeutic context, 1,3,8-triazaspiro[4.5]decane derivatives were identified as inhibitors of the mPTP opening by targeting the c subunit of the F1/FO-ATP synthase complex. These compounds were reported to not have off-target effects at the cellular and mitochondrial levels.[6]

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent kinase inhibitors for inflammatory diseases. One series of derivatives was identified as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with good selectivity over JAK2.[7] Another study reported derivatives of this scaffold as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[8]

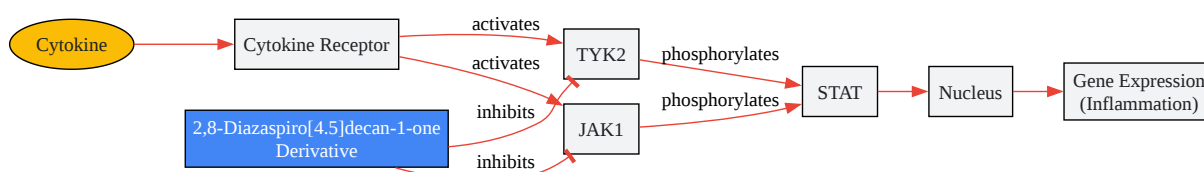
Compound Class	Primary Target(s)	IC ₅₀ (nM)	Selectivity	Reference
2,8-Diazaspiro[4.5]decan-1-one	TYK2/JAK1	6 (TYK2), 37 (JAK1)	>23-fold vs. JAK2	[7]
2,8-Diazaspiro[4.5]decan-1-one	RIPK1	92	-	[8]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against kinases like TYK2, JAK1, and RIPK1 is often determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

- **Reaction Setup:** The kinase, its specific substrate, ATP, and the test compound at various concentrations are combined in a reaction buffer.
- **Incubation:** The reaction mixture is incubated at a controlled temperature to allow the kinase to phosphorylate its substrate, consuming ATP in the process.
- **Detection:** A detection reagent is added that contains luciferase and its substrate. The luciferase reaction produces light, and the intensity of the luminescence is proportional to the amount of ATP remaining in the well.
- **Data Analysis:** A decrease in the luminescent signal indicates kinase activity (ATP consumption). The IC_{50} values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

The signaling pathway context for TYK2/JAK1 inhibition is depicted below.



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TYK2/JAK1 Signaling Pathway Inhibition.

Conclusion

While a dedicated cross-reactivity study of **8-Oxa-2-azaspiro[4.5]decane** derivatives is not currently available, the broader family of azaspiro[4.5]decanes demonstrates a remarkable diversity of biological activities. The specific arrangement of heteroatoms within the spirocyclic core dictates the primary biological target, ranging from GPCRs and ion channels in the central nervous system to kinases involved in inflammatory processes and mitochondrial proteins. The data presented here, compiled from various studies, underscores the versatility of the azaspiro[4.5]decane scaffold in drug discovery. For researchers and drug development

professionals, this comparative analysis highlights the importance of scaffold selection and substitution patterns in achieving desired target engagement and selectivity. Further comprehensive screening of these and other related derivatives is warranted to fully elucidate their cross-reactivity profiles and to identify potential off-target effects, which is a critical step in the development of safe and effective therapeutics.

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